molecular formula C13H9BrO2 B6383184 3-Bromo-5-(2-formylphenyl)phenol, 95% CAS No. 1262002-83-4

3-Bromo-5-(2-formylphenyl)phenol, 95%

Cat. No. B6383184
CAS RN: 1262002-83-4
M. Wt: 277.11 g/mol
InChI Key: BDUHUKQIPCEWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-formylphenyl)phenol, 95% (3-B5FPP) is a synthetic compound derived from phenol, a naturally occurring aromatic compound. It is a colorless solid with a melting point of 97-99°C, and is soluble in most organic solvents. 3-B5FPP has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-Bromo-5-(2-formylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, such as organic synthesis, molecular biology, and biochemistry. In organic synthesis, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and ketones. In molecular biology, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of DNA and RNA oligonucleotides. In biochemistry, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of proteins and peptides.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-formylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom acts as a nucleophile and is capable of forming covalent bonds with other molecules. This allows 3-Bromo-5-(2-formylphenyl)phenol, 95% to react with a variety of organic compounds, such as amines, alcohols, and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-formylphenyl)phenol, 95% are not yet fully understood. However, it is believed that the bromine atom in the molecule is capable of forming covalent bonds with other molecules, which could potentially lead to the formation of reactive metabolites. These metabolites could then interact with various biochemical pathways in the body, leading to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(2-formylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is its relatively low cost and availability. 3-Bromo-5-(2-formylphenyl)phenol, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. Another advantage is its reactivity. The bromine atom in the molecule is capable of forming covalent bonds with other molecules, which makes it useful for a variety of organic synthesis reactions. However, one limitation is its toxicity. 3-Bromo-5-(2-formylphenyl)phenol, 95% is a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for 3-Bromo-5-(2-formylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. The bromine atom in the molecule is capable of forming covalent bonds with other molecules, which could potentially lead to the formation of reactive metabolites. These metabolites could then interact with various biochemical pathways in the body, leading to a variety of physiological effects. Another potential direction is to explore its potential applications in drug discovery. 3-Bromo-5-(2-formylphenyl)phenol, 95% could be used as a starting material for the synthesis of various drugs, such as antibiotics and anti-cancer agents. Finally, further research could be conducted to explore its potential applications in green chemistry. 3-Bromo-5-(2-formylphenyl)phenol, 95% could be used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and ketones, without the use of hazardous chemicals.

Synthesis Methods

3-Bromo-5-(2-formylphenyl)phenol, 95% is typically synthesized via a two-step process. The first step involves the reaction of phenol with bromine in an aprotic solvent, such as acetonitrile, to form the brominated phenol. This reaction is catalyzed by a suitable base, such as potassium carbonate, and is typically carried out at room temperature. The second step involves the reaction of the brominated phenol with formaldehyde in an aprotic solvent, such as dimethylformamide, to form the final product, 3-Bromo-5-(2-formylphenyl)phenol, 95%. This reaction is typically carried out at elevated temperatures, such as 80-100°C.

properties

IUPAC Name

2-(3-bromo-5-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHUKQIPCEWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686362
Record name 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-formylphenyl)phenol

CAS RN

1262002-83-4
Record name 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.